2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Chemical Reactions Analysis
The interaction of 2-methylimidazo [1,2- a ]pyridine with Br 2 in CHCl 3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]- pyridinium tribromide .Scientific Research Applications
Chemical Detection and Environmental Science : A study explored the use of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, incorporating a structure similar to 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, demonstrated high sensitivity and selectivity, with potential applications in environmental and biological sciences for thiophenols sensing (Wang et al., 2012).
Radiochemistry and Neuroimaging : Research on fluorine-substituted imidazo[1,2-a]pyridines, closely related to the chemical , found these compounds to have high affinity and selectivity for peripheral benzodiazepine receptors. These compounds were radiolabeled and showed promise in the study of neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).
Organic Synthesis and Pharmacology : Another study focused on the efficient synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, compounds similar to this compound. These compounds were synthesized through a Michael addition/intramolecular cyclization reaction, indicating their potential in pharmacological applications (Jismy et al., 2019).
Chemical Sensing and Fluoride Detection : In the field of chemical sensing, a study utilized a compound structurally related to this compound as a chemosensor for detecting fluoride ions. This research contributes to the development of new methods for environmental monitoring and public health (Chetia & Iyer, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-12-5-4-10-20-11-13(19-16(12)20)8-9-18-23(21,22)15-7-3-2-6-14(15)17/h2-7,10-11,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINHJWQHYVEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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